molecular formula C13H15N3O B1492243 2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one CAS No. 2098143-19-0

2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B1492243
CAS No.: 2098143-19-0
M. Wt: 229.28 g/mol
InChI Key: HYXHLMHJEXQCEU-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one, with CAS Number 2098143-19-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₅N₃O
  • Molecular Weight : 229.28 g/mol
  • Structure : The compound features a dihydropyridazinone core substituted with an aminoethyl group and a 3-methylphenyl moiety.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the context of phosphodiesterase (PDE) inhibition, which plays a crucial role in cellular signaling pathways.

  • Phosphodiesterase Inhibition : The compound is believed to act as an inhibitor of phosphodiesterases, enzymes that degrade cyclic nucleotides (cAMP and cGMP). By inhibiting these enzymes, the compound can enhance intracellular levels of cyclic nucleotides, leading to various physiological effects such as vasodilation and increased insulin sensitivity.
  • Thermogenic Effects : Preliminary studies suggest that inhibition of PDE10A by related compounds may promote thermogenesis in adipose tissues, indicating potential applications in obesity treatment .

Case Studies and Experimental Data

  • PDE10A Inhibition : A study highlighted the role of PDE10A in regulating energy expenditure and thermogenesis. Inhibition of PDE10A led to increased browning of white adipose tissue and improved metabolic profiles in murine models . This suggests that this compound may have similar effects.
  • Cytotoxicity Assessments : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity against certain cancer types, potentially through apoptosis induction mechanisms .
  • Pharmacokinetic Studies : Pharmacokinetic profiling has shown favorable absorption characteristics for this compound, making it a candidate for further development as a therapeutic agent .

Data Tables

Property Value
Molecular FormulaC₁₃H₁₅N₃O
Molecular Weight229.28 g/mol
CAS Number2098143-19-0
Biological ActivityPDE inhibition
Potential ApplicationsObesity treatment, cancer therapy

Properties

IUPAC Name

2-(2-aminoethyl)-6-(3-methylphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-3-2-4-11(9-10)12-5-6-13(17)16(15-12)8-7-14/h2-6,9H,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXHLMHJEXQCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C(=O)C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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